![molecular formula C23H25BN2O3 B2513753 N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea CAS No. 942610-02-8](/img/structure/B2513753.png)
N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea
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Overview
Description
N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea, commonly known as NBU-1, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process involving boronate ester and amine coupling, followed by reduction and purification. NBU-1 has been found to have potential applications in various fields, including catalysis, electronics, and biomedical research.
Scientific Research Applications
- Density Functional Theory (DFT) : Computational methods, including DFT, help analyze molecular electrostatic potential and frontier molecular orbitals, providing insights into physical and chemical properties .
Crystallography and Conformational Analysis
Chemical Stability and Energy Gap
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .
Mode of Action
The compound N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea likely interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, this involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, is likely involved in this step of the reaction .
Biochemical Pathways
The biochemical pathways affected by N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
Organoboron compounds, in general, are known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the action of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects depending on the specific molecules produced .
Action Environment
The action, efficacy, and stability of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is likely involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable and effective under a variety of conditions .
properties
IUPAC Name |
1-naphthalen-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O3/c1-22(2)23(3,4)29-24(28-22)17-12-14-18(15-13-17)25-21(27)26-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSIZHPDHAVXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea |
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